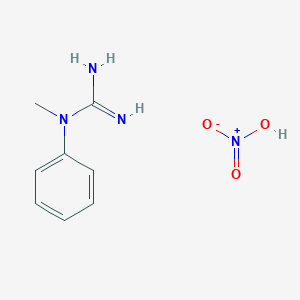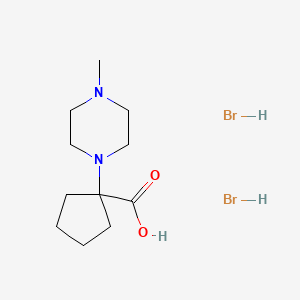
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide
Übersicht
Beschreibung
“1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide” is a chemical compound with the CAS Number: 1354961-39-9 . It has a molecular weight of 374.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is "1-(4-methyl-1-piperazinyl)cyclopentanecarboxylic acid dihydrobromide" . The InChI code for this compound is "1S/C11H20N2O2.2BrH/c1-12-6-8-13 (9-7-12)11 (10 (14)15)4-2-3-5-11;;/h2-9H2,1H3, (H,14,15);2*1H" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 374.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Tricyclic Compounds : A study by Chupakhin et al. (1992) explored the reactions of 7-(X)-substituted ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates with ketones, including the use of 4-methylpiperazin-1-yl as a substituent. This reaction resulted in the synthesis of tricyclic 7-fluoro-4-oxopyrazolo[1,5-a]quinoline-4-carboxylic acids (Chupakhin et al., 1992).
Synthesis of Carboxylic Acid Amides : Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, which included the reaction of 4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride. This research contributes to the development of compounds potentially useful in medicinal chemistry (Koroleva et al., 2011).
Synthesis of Tetrahydroquinoline and Pyridoquinoline Derivatives : Chu and Claiborne (1987) described the synthesis of 7-fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid and similar derivatives. These compounds are significant for their potential applications in pharmaceuticals (Chu & Claiborne, 1987).
Nootropic Agents Synthesis : Valenta et al. (1994) explored the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine with (4-methylpiperazin-1-yl)carbonyl chloride to create carboxamides, which were tested for nootropic activity. Nootropic agents are known for their potential to enhance cognitive function (Valenta et al., 1994).
Antimicrobial Agent Synthesis : Uno et al. (1989) prepared 1-hydroxypiperazine dihydrochloride and applied it to the synthesis of new pyridone carboxylic acid antibacterial agents, demonstrating potent antibacterial activity. This research highlights the potential of these compounds in the development of new antibiotics (Uno et al., 1989).
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2BrH/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11;;/h2-9H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHIAQYATUZYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCC2)C(=O)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



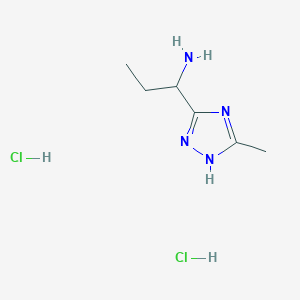
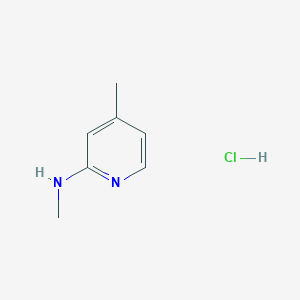

![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)


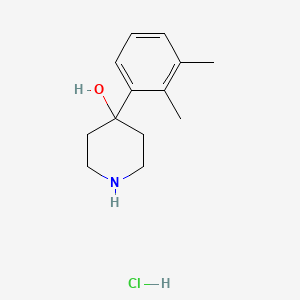
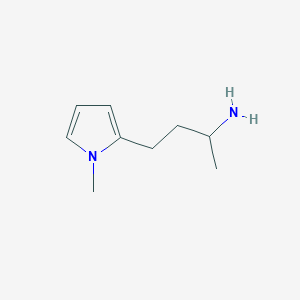



![Methyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1423308.png)

